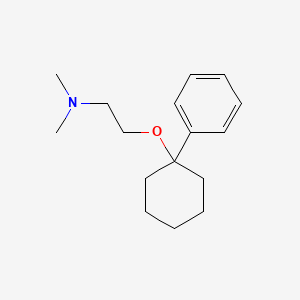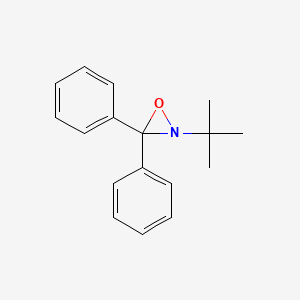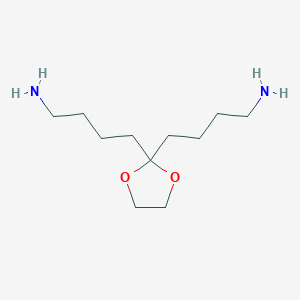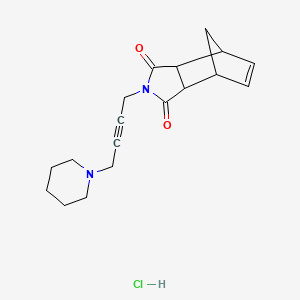
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring and a hydroxyethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thioureas .
Scientific Research Applications
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl and pyridine groups facilitate binding to active sites, while the thiourea moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: This compound also contains a hydroxyethyl group and is used in gas treating and as a sweetening agent.
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure, it is used in the synthesis of complex organic molecules and as a chelating agent.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is unique due to the presence of both a pyridine ring and a thiourea group, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
52055-07-9 |
|---|---|
Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-pyridin-4-ylthiourea |
InChI |
InChI=1S/C8H11N3OS/c9-8(13)11(5-6-12)7-1-3-10-4-2-7/h1-4,12H,5-6H2,(H2,9,13) |
InChI Key |
XFQGNWSAKOACMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(CCO)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)





![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)




